molecular formula C14H17NO4 B2923577 1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid CAS No. 1103529-63-0

1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid

Cat. No. B2923577
M. Wt: 263.293
InChI Key: CNBDEUQHDPUTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzoic acid is a compound with the formula C8H8O3. It has a molar mass of 152.15 g/mol . It’s also known as p-Anisic acid .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzoic acid consists of a benzene ring with a methoxy group (OCH3) and a carboxylic acid group (COOH) attached .


Physical And Chemical Properties Analysis

4-Methoxybenzoic acid has a boiling point of 277 °C, a flash point of 185 °C, and a melting point of 183 °C. It has a pH value of 3 - 4 (0.3 g/l, H₂O, 20 °C) and a vapor pressure of 0.001 Pa (25 °C). It’s soluble in water to the extent of 0.3 g/l .

Safety And Hazards

While specific safety and hazard information for “1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid” is not available, it’s important to handle all chemicals with care. 4-Methoxybenzoic acid has an LD50 oral LD50 Rat > 5000 mg/kg, indicating that it has low toxicity .

properties

IUPAC Name

1-(4-methoxybenzoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-11-7-5-10(6-8-11)13(16)15-9-3-2-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBDEUQHDPUTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.